N-Cyclopentyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
Description
N-Cyclopentyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is a chemical compound with the molecular formula C16H18N2O3 It is known for its unique structure, which includes a cyclopentyl group and an isoindole moiety
Properties
IUPAC Name |
N-cyclopentyl-3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(17-11-5-1-2-6-11)9-10-18-15(20)12-7-3-4-8-13(12)16(18)21/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFNYXJKPGEZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide typically involves the reaction of cyclopentylamine with a suitable isoindole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyl or isoindole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Cyclopentyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Cyclopentyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
- N-Cyclopentyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-propanamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a cyclopentyl group and an isoindole moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial purposes.
Biological Activity
N-Cyclopentyl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to a propionamide moiety, with the isoindole structure contributing to its biological properties. The molecular formula is , and it has a molecular weight of approximately 328.41 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Modulation : Preliminary studies suggest that this compound may act as an antagonist at certain receptor sites, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, such as those related to pyrimidine biosynthesis, which has implications for antiviral activity .
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. These compounds have been shown to enhance the production of type I and type III interferons in response to viral infections. This suggests a possible role in modulating immune responses against viral pathogens .
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds sharing structural similarities have been tested against various cancer types, showing promise in inhibiting cell proliferation and inducing apoptosis .
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Activity
A study conducted on a series of isoindole derivatives, including this compound, demonstrated significant antiviral effects against influenza virus. The mechanism involved the upregulation of interferon pathways, enhancing the host's immune response .
Case Study 2: Antitumor Efficacy
In another investigation involving various isoindole derivatives, one compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The study emphasized the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
